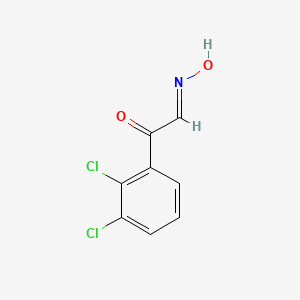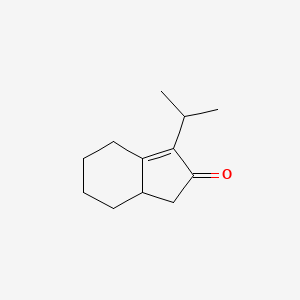
Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is a coordination compound with the molecular formula C51H78FeN3O6 and a molecular weight of 888.00. This compound is known for its unique structure, which includes three 2-hydroxy-5-tert-nonylacetophenone oxime ligands coordinated to an iron center. It is used in various scientific and industrial applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron typically involves the reaction of iron salts with 2-hydroxy-5-tert-nonylacetophenone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
In industrial settings, the production of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron center.
Substitution: Ligand substitution reactions can occur, where the oxime ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state iron complexes, while reduction could yield lower oxidation state species .
科学的研究の応用
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in studies related to iron metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
作用機序
The mechanism of action of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a site for electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
類似化合物との比較
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron coordination compound with similar catalytic properties.
Tris(2,4-pentanedionato)iron(III): Known for its use in organic synthesis and catalysis.
Tris(8-hydroxyquinolinato)iron(III): Used in various chemical and biological applications.
Uniqueness
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The presence of the tert-nonyl group provides steric hindrance, influencing the compound’s stability and reactivity compared to other similar iron complexes .
特性
CAS番号 |
93981-34-1 |
|---|---|
分子式 |
C51H81FeN3O6 |
分子量 |
888.0 g/mol |
IUPAC名 |
(1Z)-1-hydroxyimino-8,8-dimethyl-1-phenylnonan-4-ol;iron |
InChI |
InChI=1S/3C17H27NO2.Fe/c3*1-17(2,3)13-7-10-15(19)11-12-16(18-20)14-8-5-4-6-9-14;/h3*4-6,8-9,15,19-20H,7,10-13H2,1-3H3;/b3*18-16-; |
InChIキー |
GAQKWOUVKDBWSI-JPFDUWFUSA-N |
異性体SMILES |
CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.[Fe] |
正規SMILES |
CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


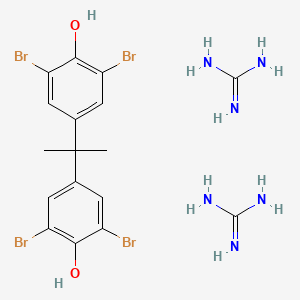

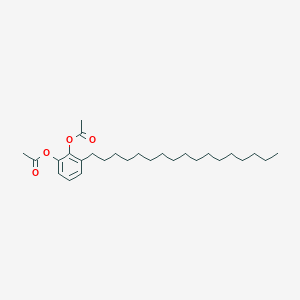
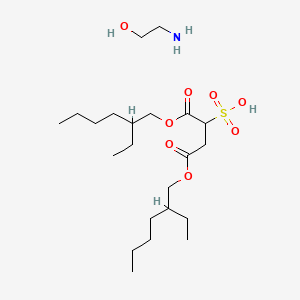
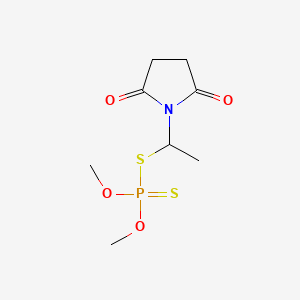
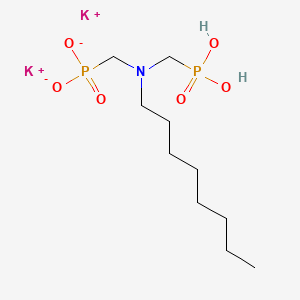
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
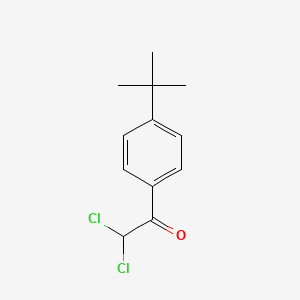
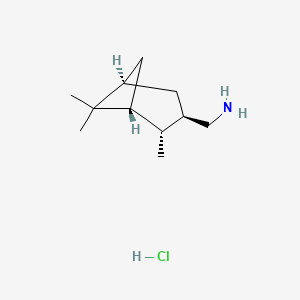
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)

